(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Overview
Description
(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a chiral amino acid derivative with a hydroxyl group and an amino group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as m-tolylacetic acid.
Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic resolution to obtain the desired (2R,3R) enantiomer.
Amination: The amino group is introduced via reductive amination using reagents such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chiral resolution techniques and optimized catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
3-Amino-2-hydroxy-3-phenylpropanoic acid: A similar compound with a phenyl group instead of a m-tolyl group.
Uniqueness
(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers and analogs.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZYDSFTANAOHF-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654602 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217722-48-9 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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